REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:12]([O-])=O)=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]>[Pd].C(#N)C>[NH2:12][C:3]1[C:2]([CH3:1])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® diatomaceous filter aid
|
Type
|
WASH
|
Details
|
rinsing with acetonitrile (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were partly evaporated to a weight of ˜160 g
|
Type
|
ADDITION
|
Details
|
diluted with acetonitrile to a total weight of 200g
|
Reaction Time |
8.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.6 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |